Nitrocaphane
Overview
Description
Nitrocaphane is a promising new pharmaceutical agent that has garnered significant attention in recent years due to its potential therapeutic benefits. Known by its trade name NitroCaph, the drug is currently under investigation by several leading research institutions, including the National Institutes of Health and various prominent pharmaceutics labs across Europe and Asia . This compound falls under the category of nitroheterocyclic drugs, which are compounds that contain a nitro group attached to a heterocyclic ring structure . Initially, this compound was developed for its potential to treat certain types of cancer, particularly those that are resistant to conventional therapies . ongoing research has revealed that it may have a broader range of applications, including the treatment of chronic inflammatory diseases and certain bacterial infections .
Scientific Research Applications
Nitrocaphane has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitroheterocyclic drugs and their mechanisms of action . In biology, it is used to study the effects of oxidative stress and DNA damage on cellular processes . In medicine, this compound is being investigated for its potential to treat various types of cancer, chronic inflammatory diseases, and bacterial infections . In industry, it is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Target of Action
Nitrocaphane primarily targets DNA . It acts as a DNA inhibitor , affecting the synthesis and function of DNA within cells .
Mode of Action
This compound exerts its effects by inducing oxidative stress within cancer cells . The nitro group of this compound undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This activation leads to changes in the DNA structure, inhibiting its function .
Biochemical Pathways
The mechanism of action of this compound is multifaceted and involves several biochemical pathways . The primary pathway is the induction of oxidative stress, which leads to DNA damage and cell death
Pharmacokinetics
After oral administration, this compound is rapidly absorbed and widely distributed to various tissues within 2 hours . The distribution from highest to lowest concentration is as follows: kidney, liver, lung, thymus, stomach, spleen, intestine, muscle, bone, brain . The concentration of this compound is notably high in tumors . This compound can cross the blood-brain barrier, and it is primarily excreted through urine and feces .
Result of Action
This compound’s action results in the inhibition of DNA and RNA synthesis, with a more pronounced effect on DNA . This leads to cell cycle arrest and ultimately cell death . This compound has been shown to be effective in treating various types of cancers, including neoplasms, immune system diseases, and digestive system disorders .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the drug’s nitro group undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This suggests that the efficacy of this compound may be enhanced in hypoxic environments.
Biochemical Analysis
Biochemical Properties
Nitrocaphane plays a crucial role in biochemical reactions by targeting specific cellular pathways and enzymes that are essential for the survival and proliferation of malignant cells. The compound interacts with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of DNA damage, sensitizing cancer cells to apoptosis. Additionally, this compound modulates inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces oxidative stress by generating reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. This oxidative stress ultimately triggers apoptotic cell death. This compound also influences cell signaling pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways. Furthermore, this compound affects gene expression by inhibiting PARP, leading to the accumulation of DNA damage and sensitizing cancer cells to apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical pathways. Primarily, the drug exerts its effects by inducing oxidative stress within cancer cells. This compound’s nitro group undergoes bioreductive activation in hypoxic conditions, commonly found within solid tumors. This activation leads to the formation of ROS, which damage cellular components and trigger apoptotic cell death. Additionally, this compound inhibits PARP, leading to the accumulation of DNA damage and further sensitizing cancer cells to apoptosis. The compound also modulates inflammatory pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing significant efficacy in reducing tumor size and improving survival rates in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased efficacy in reducing tumor size and improving survival rates. At high doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and DNA repair. The compound interacts with enzymes such as PARP, leading to the accumulation of DNA damage and sensitizing cancer cells to apoptosis. Additionally, this compound modulates inflammatory pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells, influencing its efficacy. Studies have shown that this compound accumulates in hypoxic regions of solid tumors, where it undergoes bioreductive activation and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In cancer cells, this compound accumulates in hypoxic regions of solid tumors, where it undergoes bioreductive activation and generates ROS, leading to oxidative stress and apoptotic cell death .
Preparation Methods
The preparation of Nitrocaphane involves several synthetic routes and reaction conditions. One method involves the bromination reaction to synthesize NCIV, followed by a nucleophilic substitution reaction to synthesize NCV, and finally a chlorination step . Another method involves the preparation of a this compound lipid for suppressing tumors, which is proportionally prepared from this compound, phosphatide, cholesterol, and supporting additives by alcohol filling method, film dispersing method, reverse-phase evaporation method, extruding out method, or mechanical method .
Chemical Reactions Analysis
Nitrocaphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include bioreductive activation in hypoxic conditions, which leads to the formation of reactive oxygen species . These reactive oxygen species damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells . The major products formed from these reactions include damaged DNA, proteins, and lipids, which contribute to the compound’s therapeutic effects .
Comparison with Similar Compounds
Nitrocaphane is unique among nitroheterocyclic drugs due to its multifaceted mechanism of action and broad range of therapeutic applications . Similar compounds include other nitroheterocyclic drugs that contain a nitro group attached to a heterocyclic ring structure . this compound’s ability to induce oxidative stress, inhibit DNA repair enzymes, and modulate inflammatory pathways sets it apart from other compounds in this category .
Properties
IUPAC Name |
2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBTZMUIBMIPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201485 | |
Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54940-95-3 | |
Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrocaphane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrocaphane/3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROCAPHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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